molecular formula C20H15BrN4O4 B12039438 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767289-05-4

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12039438
CAS No.: 767289-05-4
M. Wt: 455.3 g/mol
InChI Key: WKTZPHWBYVLWER-BHGWPJFGSA-N
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Description

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C20H15BrN4O4 This compound is notable for its unique structure, which includes a bromine atom, a pyrazine ring, and a methoxybenzoate group

Preparation Methods

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include bromine, pyrazine, and methoxybenzoic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

  • 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

CAS No.

767289-05-4

Molecular Formula

C20H15BrN4O4

Molecular Weight

455.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H15BrN4O4/c1-28-16-5-2-13(3-6-16)20(27)29-18-7-4-15(21)10-14(18)11-24-25-19(26)17-12-22-8-9-23-17/h2-12H,1H3,(H,25,26)/b24-11+

InChI Key

WKTZPHWBYVLWER-BHGWPJFGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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